molecular formula C17H15Cl2N5O2 B12173749 N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12173749
M. Wt: 392.2 g/mol
InChI Key: RVCAHXRJMJXTGR-UHFFFAOYSA-N
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Description

Structural Classification and Heterocyclic System Integration

The compound belongs to the class of heterocyclic acetylamides , featuring two distinct heterocyclic systems: a pyridazinone core and a 3,5-dimethylpyrazole ring . The pyridazinone component, a six-membered ring containing two nitrogen atoms at positions 1 and 2, provides a planar scaffold conducive to π-π stacking interactions with biological targets. This core is substituted at position 3 with the pyrazole moiety, a five-membered ring containing two adjacent nitrogen atoms, which introduces steric bulk and hydrogen-bonding capabilities. The acetamide group at position 2 bridges the pyridazinone system to a 2,4-dichlorophenyl group, a halogenated aromatic moiety known to enhance lipophilicity and membrane permeability.

The integration of these systems creates a multifunctional architecture:

  • Pyridazinone : Contributes to electron-deficient character, enabling interactions with enzymes such as cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR).
  • Pyrazole : The 3,5-dimethyl substitution pattern optimizes steric and electronic effects, reducing metabolic degradation while maintaining binding affinity.
  • Acetamide linker : Serves as a flexible spacer, allowing conformational adjustments during target engagement.

This structural synergy is reflected in the compound’s molecular formula (C₁₇H₁₄Cl₂N₄O₂) and molecular weight (~388.25 g/mol), parameters that align with Lipinski’s rules for drug-likeness.

Historical Context of Pyridazine-Pyrazole Hybrid Pharmacophores

Pyridazine-pyrazole hybrids have emerged as a privileged scaffold in medicinal chemistry since the early 2000s, driven by their dual capacity to modulate inflammatory and infectious pathways. Early work focused on pyridazine derivatives as phosphodiesterase inhibitors and pyrazoles as COX-2 selective agents. The fusion of these systems, however, gained traction after seminal studies demonstrated that hybrid pharmacophores could synergize the biological activities of individual components.

For example, the 2024 discovery of pyrazole-pyridazine hybrids as potent COX-2 inhibitors (e.g., compounds 5f and 6f with IC₅₀ values of 1.50 and 1.15 μM, respectively) underscored the therapeutic potential of this structural class. Similarly, pyrazolo[4,3-c]pyridazine derivatives were shown to inhibit DHFR at nanomolar concentrations, highlighting their utility in antimicrobial drug design. The incorporation of halogenated aryl groups, such as the 2,4-dichlorophenyl moiety in the present compound, represents a refinement aimed at enhancing target selectivity and metabolic stability.

Significance of Acetamide Linkages in Bioactive Molecule Design

The acetamide functional group (-NHCOCH₂-) plays a pivotal role in the compound’s bioactivity. Serving as a conformational bridge , it connects the hydrophobic dichlorophenyl group to the polar heterocyclic systems, balancing solubility and membrane penetration. In analogous structures, such as 1,2,3-triazole-acetamide hybrids, this linkage has been shown to:

  • Facilitate hydrogen bonding with enzymatic active sites (e.g., InhA in Mycobacterium tuberculosis).
  • Stabilize ligand-receptor complexes through van der Waals interactions.
  • Resist hydrolytic degradation, thereby prolonging in vivo half-life.

In the context of This compound, the acetamide group likely enhances binding to COX-2’s hydrophobic pocket while maintaining compatibility with the enzyme’s polar catalytic residues. This dual functionality is critical for achieving high inhibitory potency without compromising pharmacokinetic properties.

Structural Feature Role in Bioactivity Supporting Evidence
Pyridazinone core Electron-deficient scaffold for target binding COX-2 inhibition, DHFR inhibition
3,5-Dimethylpyrazole Metabolic stability and steric control Enhanced IC₅₀ values in hybrids
Acetamide linker Conformational flexibility and H-bonding InhA inhibition studies
2,4-Dichlorophenyl group Lipophilicity and membrane penetration Structure-activity relationships

Properties

Molecular Formula

C17H15Cl2N5O2

Molecular Weight

392.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H15Cl2N5O2/c1-10-7-11(2)24(21-10)15-5-6-17(26)23(22-15)9-16(25)20-14-4-3-12(18)8-13(14)19/h3-8H,9H2,1-2H3,(H,20,25)

InChI Key

RVCAHXRJMJXTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the pyridazine ring: This involves the cyclization of suitable precursors to form the 6-oxopyridazin-1(6H)-yl moiety.

    Coupling reactions: The dichlorophenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final acetamide formation: The final step involves the formation of the acetamide linkage, typically through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits notable biological activities, particularly in the following areas:

Antitumor Activity

Recent studies have shown that derivatives of this compound possess antitumor properties. For instance, structural modifications have been reported to enhance cytotoxic effects against various cancer cell lines including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Variations in the phenyl moiety have been shown to influence its antiviral efficacy. Some derivatives have demonstrated significant activity against viral infections by interfering with viral replication processes .

Case Study 1: Antitumor Efficacy

In a study published in MDPI, several synthesized compounds based on the pyrazole framework were tested for their cytotoxicity against multiple cancer types. The results indicated that specific structural modifications led to enhanced potency against glioma and breast cancer cells. The study highlighted the importance of optimizing chemical structures to achieve desired biological outcomes .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of related compounds. It was found that subtle changes in the substituents on the pyrazole ring could significantly alter the biological activity. This research underscores the potential for designing more effective therapeutic agents through targeted structural modifications .

Potential Applications

Given its promising biological activities, N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide could find applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antiviral Treatments : Potential use in antiviral drug formulations targeting specific viral infections.
  • Pharmaceutical Development : Further research into its pharmacokinetics and toxicity profiles could pave the way for clinical applications.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through binding to these targets and modulating their activity. The pathways involved in its mechanism of action could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Modifications
  • Pyridazinyl-Pyrazolyl Core : Shared across analogs (e.g., : compounds 7c–7f; –15). Modifications occur at the phenylacetamide substituent and pyridazinyl/pyrazolyl side chains.
  • Substituent Position and Halogenation: N-(3-chloro-4-methoxyphenyl) analog (): Replaces 2,4-dichlorophenyl with a 3-chloro-4-methoxyphenyl group. Methoxy (electron-donating) vs. N-(2,4-dimethoxyphenyl) analog (): Dimethoxy groups increase hydrophilicity compared to dichlorophenyl, likely reducing logP values.
Heterocyclic Additions
  • introduces a thiadiazole ring, which may improve metabolic stability but complicate synthesis.

Physicochemical Properties

Melting Points and Stability
Compound (Reference) Substituent(s) Melting Point (°C) Stability Notes
7c () 4-chloro-2-methylphenyl 144–146 Moderate stability; chloro enhances crystallinity
7d () 4-chlorophenyl 170–172 Higher melting point due to simpler substitution pattern
Target compound (hypothetical) 2,4-dichlorophenyl Predicted: 180–190 Increased rigidity from dual Cl substituents
Spectroscopic Data
  • IR Spectroscopy :
    • All analogs show C=O stretches near 1665–1711 cm⁻¹ (). Dichlorophenyl substituents may downshift peaks due to electron withdrawal.
    • NH stretches (~3291 cm⁻¹ in ) persist across analogs.
  • HRMS :
    • reports [M+H]+ 393.1112 for a triazole-containing analog; the target compound would exhibit a higher mass due to additional Cl atoms.

Key Comparative Data Table

Parameter Target Compound N-(3-chloro-4-methoxyphenyl) analog () 7d (4-chlorophenyl, )
Molecular Weight ~387.8 (hypothetical) 387.8 ~400 (estimated)
Substituent Effects Strong electron withdrawal Mixed (Cl + OMe) Moderate electron withdrawal
Predicted logP Higher (Cl substituents) Moderate Moderate
Synthetic Complexity High (dual Cl positions) Moderate Low

Biological Activity

N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H18Cl2N4O4
  • Molecular Weight : 373.231 g/mol
  • CAS Registry Number : 135590-91-9

The compound features a dichlorophenyl group and a pyrazole moiety, which are known for their significant biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit potent antitumor effects. In particular, compounds containing the pyrazole structure have been shown to inhibit tumor growth through various mechanisms:

  • Mechanism : Induction of apoptosis in cancer cells and inhibition of cell proliferation.
  • Case Study : A study demonstrated that a related pyrazole compound exhibited an IC50 of 0.08 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects:

  • Mechanism : Inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Research Findings : A novel series of pyrazole derivatives were reported to significantly reduce inflammation in animal models, with specific compounds showing IC50 values as low as 3.8 nM against inflammatory mediators .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Mechanism : Disruption of bacterial cell membranes and inhibition of bacterial enzyme activity.
  • Evaluation Method : Agar diffusion and broth microdilution methods were employed to assess its antibacterial efficacy against various pathogens.
  • Results : Certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic adjuvants .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 ValueReference
AntitumorInduction of apoptosis0.08 µM
Anti-inflammatoryCOX inhibition3.8 nM
AntimicrobialMembrane disruptionVaries by strain
AnalgesicCentral analgesic activityNot specified

Table 2: Structure Activity Relationship (SAR)

Compound StructureActivity TypeNotable Effects
Pyrazole derivativesAntitumorHigh antiproliferative activity
Dichlorophenyl groupAnti-inflammatorySignificant reduction in inflammation
Acetamide functionalityAntimicrobialEffective against multiple pathogens

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide?

A robust approach involves coupling 2,4-dichlorophenylacetic acid with the pyridazine-pyrazole intermediate using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane under inert conditions. Triethylamine is critical for neutralizing HCl byproducts, and slow evaporation of methylene chloride yields crystallized product . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How can structural confirmation of the compound be achieved post-synthesis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Key parameters include dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyridazine moieties) and hydrogen-bonding motifs (e.g., N–H⋯O dimers forming R₂²(10) rings). Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups and regiochemistry .

Q. What analytical techniques are suitable for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using iodine vapor visualization are standard for purity checks. Stability studies under varying pH, temperature, and light exposure should include LC-MS to monitor degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies potential binding modes. Density functional theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and electronic properties, while molecular dynamics simulations assess stability in physiological conditions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Discrepancies in NMR shifts or crystallographic bond lengths may arise from dynamic effects (e.g., tautomerism). Re-measurement under controlled conditions (e.g., low-temperature XRD) or using advanced NMR techniques (e.g., 2D NOESY) clarifies structural ambiguities. Cross-validation with computational models (e.g., Cambridge Structural Database comparisons) is advised .

Q. How can catalytic systems improve synthetic efficiency?

Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) optimizes pyridazine ring formation. Ligand screening (e.g., XPhos or BINAP) enhances regioselectivity, while microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. What structural modifications enhance the compound’s pharmacological profile?

Introduce electron-withdrawing groups (e.g., –CF₃) to the pyrazole ring to modulate lipophilicity and metabolic stability. Bioisosteric replacement of the acetamide linker with sulfonamide or urea groups may improve target affinity .

Data Analysis and Future Directions

Q. How should researchers interpret conflicting bioactivity data across assays?

Discrepancies may stem from assay conditions (e.g., cell line variability or solvent effects). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and apply multivariate analysis (e.g., PCA) to identify confounding variables. Orthogonal assays (e.g., SPR for binding kinetics) validate hits .

Q. What are understudied applications of this compound?

Explore its potential as a metal-chelating agent (via pyridazine N-atoms) for catalytic or diagnostic applications. Additionally, evaluate its role in photoactive materials due to extended π-conjugation .

Q. What collaborative approaches address synthesis scalability challenges?

Partner with computational chemists to design modular routes (e.g., late-stage functionalization) and engineers for continuous-flow optimization. Green chemistry principles (e.g., solvent-free mechanochemical synthesis) reduce environmental impact .

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